molecular formula C8H12ClNS B1518889 2-Butyl-4-(chloromethyl)-1,3-thiazole CAS No. 113264-15-6

2-Butyl-4-(chloromethyl)-1,3-thiazole

Cat. No.: B1518889
CAS No.: 113264-15-6
M. Wt: 189.71 g/mol
InChI Key: CSDYVSFANGSMQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) has been described in several papers. One method involves starting from valeronitrile and methanol in the presence of acetyl chloride . Another method involves the condensation reaction of pentamidine hydrochloride with glyoxal . A green and efficient synthetic route to Losartan has also been reported, where BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69% .


Molecular Structure Analysis

The molecular structure of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) is represented by the linear formula C8H11ClN2O . The molecular weight of this compound is 186.64 .


Chemical Reactions Analysis

In the synthesis of Losartan, 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) plays a crucial role. It is synthesized from valeronitrile and acetyl chloride by three steps . In another method, BCFI is obtained by performing a condensation reaction of pentamidine hydrochloride with glyoxal .

Scientific Research Applications

Materials Science and Luminescence

A study utilized a thiazolo[5,4-d]thiazole (TzTz) moiety as a core for a proton acceptor, leading to compounds that undergo reversible excited-state intramolecular proton transfer (ESIPT). These compounds were applied in fabricating white organic light-emitting diodes (WOLEDs) with tunable emission from blue to yellow, indicating potential in lighting and display technologies (Zhang et al., 2016).

Corrosion Inhibition

Research on 2,5-disubstituted 1,3,4-thiadiazoles showed these compounds as effective corrosion inhibitors for mild steel in HCl solutions, with a focus on their interaction mechanisms and theoretical optimization using quantum chemical parameters (Bentiss et al., 2007). Another study on the inhibition performance of thiazole and thiadiazole derivatives against iron corrosion provided insights into their protective mechanisms, supported by density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).

Synthetic Chemistry

A novel synthesis approach for 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines through ring transformation of 2-(thiocyanomethyl)aziridines highlighted the versatility of thiazole compounds in generating bioactive structures (D’hooghe et al., 2005).

Anticancer Research

A study focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, evaluating them as potential anticancer agents. Some compounds showed significant in vitro anticancer activity, highlighting the thiazole core's potential in pharmacological applications (Gomha et al., 2017).

Photophysical Studies

Investigations into 2-(2'-hydroxyphenyl)benzothiazole-based ESIPT compounds revealed aggregation-induced emission enhancement (AIEE) properties. These findings underscore the potential of thiazole derivatives in photophysical applications and as probes in fluorescence imaging (Qian et al., 2007).

Mechanism of Action

Future Directions

Future research could focus on the development of more efficient and environmentally friendly methods for the synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole and its derivatives. Additionally, further exploration of its potential uses in pharmaceuticals could be beneficial .

Properties

IUPAC Name

2-butyl-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYVSFANGSMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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